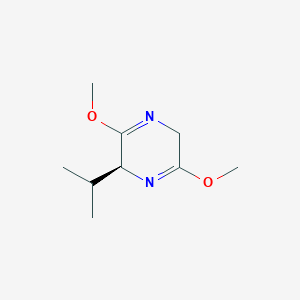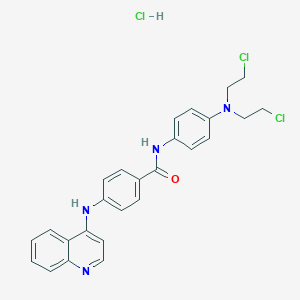
N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride is a chemical compound that has been used in scientific research for a variety of purposes. This compound is commonly referred to as CB 1954 and has been studied extensively due to its potential as an anti-cancer drug. In
Mecanismo De Acción
CB 1954 is metabolized by nitroreductase to form 4-hydroxylamine-phenyl mustard, which is a toxic compound that causes DNA damage in cancer cells. This DNA damage leads to cell death and tumor shrinkage.
Efectos Bioquímicos Y Fisiológicos
CB 1954 has been shown to have a selective cytotoxic effect on cancer cells. This is due to the higher levels of nitroreductase in cancer cells compared to normal cells. CB 1954 has also been shown to have minimal toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CB 1954 is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that not all cancer cells have high levels of nitroreductase, which may limit its effectiveness in some cases.
Direcciones Futuras
There are several future directions for the use of CB 1954. One potential direction is to develop more potent nitroreductase enzymes that can metabolize CB 1954 more efficiently. Another direction is to combine CB 1954 with other anti-cancer drugs to increase its effectiveness. Additionally, CB 1954 may have potential for the treatment of other diseases, such as bacterial infections, if more selective nitroreductase enzymes can be developed.
Métodos De Síntesis
CB 1954 is synthesized through a multi-step process that involves the reaction of 4-amino-N-(2-chloroethyl)-benzamide with 4-nitrophenylhydrazine to form 4-(4-nitrophenylhydrazino)-N-(2-chloroethyl)benzamide. This compound is then reacted with 4-aminophenylhydrazine to form N-(4-(bis(2-chloroethyl)amino)phenyl)-4-(4-nitrophenylamino)benzamide. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of palladium on carbon to form CB 1954.
Aplicaciones Científicas De Investigación
CB 1954 has been studied for its potential as an anti-cancer drug. It is a prodrug, which means that it is inactive until it is metabolized by an enzyme called nitroreductase. Nitroreductase is present in higher levels in cancer cells than in normal cells, making CB 1954 a promising candidate for cancer treatment. When CB 1954 is metabolized by nitroreductase, it produces a toxic compound that kills cancer cells.
Propiedades
Número CAS |
133041-56-2 |
|---|---|
Nombre del producto |
N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride |
Fórmula molecular |
C26H25Cl3N4O |
Peso molecular |
515.9 g/mol |
Nombre IUPAC |
N-[4-[bis(2-chloroethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;hydrochloride |
InChI |
InChI=1S/C26H24Cl2N4O.ClH/c27-14-17-32(18-15-28)22-11-9-21(10-12-22)31-26(33)19-5-7-20(8-6-19)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30)(H,31,33);1H |
Clave InChI |
STEJYHCSBDDWFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Otros números CAS |
133041-56-2 |
Sinónimos |
N-[4-[bis(2-chloroethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



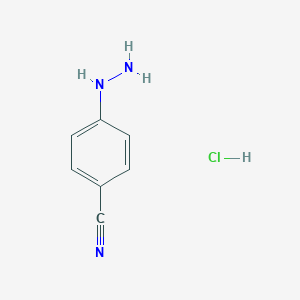
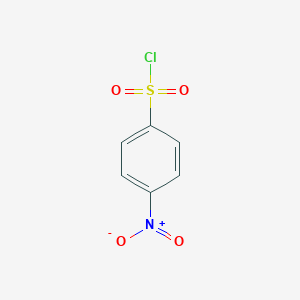
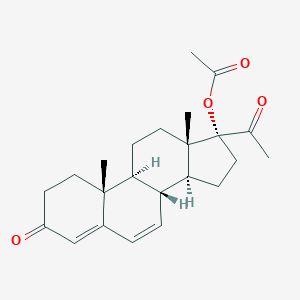
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
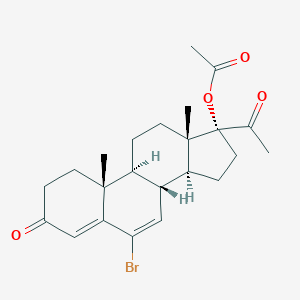
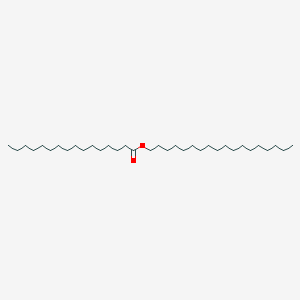
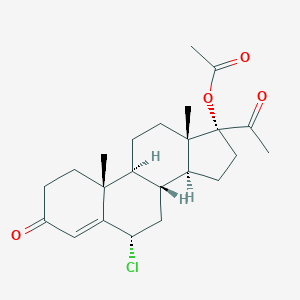
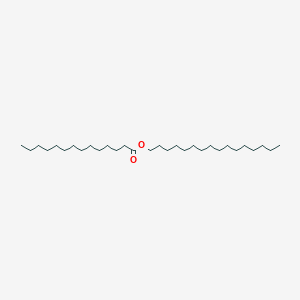

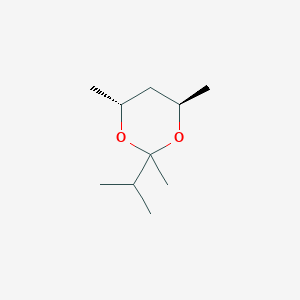


![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
